1-Methyl-3-(4-methylpiperazin-1-yl)-1h-pyrazol-4-amine

medicinal chemistry building block regiochemistry

Procure the definitive C⁴-aminopyrazole hinge-binding motif for type I kinase inhibitor programs. This regioisomer places the primary amine at the pyrazole 4-position, providing the optimal exit vector for amide/urea coupling toward the solvent‑exposed region or selectivity pocket, while the directly attached C³-(4-methylpiperazine) modulates basicity and solubility without steric interference. Unlike C⁵‑piperazine regioisomers or ethyl‑spacer analogs, this substitution pattern preserves pharmacophore geometry essential for SAR reproducibility. For HTE automated dispensing, order the crystalline dihydrochloride salt (CAS 1431963-27-7) to avoid weighing errors associated with hygroscopic free-base forms. Its lead‑like MW (195.27 Da) supports FBDD fragment elaboration via the free amine handle, enabling rapid library growth through amide coupling or reductive amination.

Molecular Formula C9H17N5
Molecular Weight 195.27 g/mol
Cat. No. B8015760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(4-methylpiperazin-1-yl)-1h-pyrazol-4-amine
Molecular FormulaC9H17N5
Molecular Weight195.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN(C=C2N)C
InChIInChI=1S/C9H17N5/c1-12-3-5-14(6-4-12)9-8(10)7-13(2)11-9/h7H,3-6,10H2,1-2H3
InChIKeyWQMJAAQZAZTRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazol-4-amine: Structural and Physicochemical Baseline for Procurement Decisions


1-Methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazol-4-amine (target compound) belongs to the aminopyrazole-piperazine chemotype, a scaffold widely exploited in medicinal chemistry for kinase inhibition, sigma receptor modulation, and calcium channel blocker development [1]. Its molecular formula is C₉H₁₅N₅ with a molecular weight of 195.27 g·mol⁻¹ . Critically, this compound exhibits a specific substitution pattern: the 4-methylpiperazine ring is directly attached at the pyrazole 3-position, while the pyrazole N¹ bears a methyl group and C⁴ carries the free amine . This regiochemical arrangement directly influences the vector of the primary amine for downstream derivatization—a key differentiator when selecting building blocks for focused library synthesis or SAR exploration.

Why In-Class Aminopyrazole-Piperazine Compounds Cannot Be Interchanged with 1-Methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazol-4-amine


Despite a shared pyrazole-piperazine core, subtle differences in connectivity, methylation state, and amine placement among close analogs produce compound-specific physicochemical property shifts—molecular weight, logP, topological polar surface area (tPSA), hydrogen-bond donor/acceptor count, and rotatable bond number—that directly affect solubility, permeability, and synthetic tractability [1][2]. For instance, regioisomers with the piperazine at C⁵ instead of C³ expose the primary amine in a different orientation relative to the piperazine basic center, altering both pharmacophore geometry and chemical reactivity . Consequently, procurement without verifying the precise substitution pattern risks introducing a building block that cannot replicate published SAR, fails to crystallize in the expected space group, or exhibits divergent reactivity in amide coupling or nucleophilic aromatic substitution sequences.

Quantitative Differentiation Evidence for 1-Methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazol-4-amine Against Closest Analogs


Direct C³-Piperazine Substitution Eliminates the Ethyl Spacer Found in Common 1-Substituted Analogs

Unlike 1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine (CAS 1201363-83-8), which inserts an ethylene spacer between the pyrazole N¹ and the piperazine ring, the target compound bears the 4-methylpiperazine directly at the pyrazole C³ position . This structural difference eliminates two rotatable bonds and reduces the molecular weight from 209.29 g·mol⁻¹ to 195.27 g·mol⁻¹ while increasing the predicted lipophilicity .

medicinal chemistry building block regiochemistry

C³- vs. C⁵-Piperazine Regioisomerism Alters Hydrogen-Bond Donor Count and Predicted Solubility

The target compound is regioisomeric with 5-(4-methylpiperazin-1-yl)-1H-pyrazol-3-amine (CAS 537039-17-1). In the target compound, the free amine resides at the pyrazole C⁴ position flanked by a C³-piperazine and N¹-methyl group, whereas in the comparator the amine is at C³ and the piperazine occupies C⁵ . This altered substitution pattern modifies the number of hydrogen-bond donors (the comparator has two HBDs vs. one for the target free base), influencing aqueous solubility and passive membrane permeability .

regioisomer physicochemical properties solubility

Mono-N-Methylation of Pyrazole Distinguishes the Target from 1,3-Dimethyl-5-(piperazin-1-yl) Analog

1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazol-4-amine (CAS 1251303-09-9) contains two methyl groups on the pyrazole ring (N¹ and C³) while the target compound carries only one N¹-methyl, leaving the C⁴ position as an unsubstituted amine . The additional methyl group lowers the comparator's TPSA by approximately 5 Ų (59.11 vs. ~64 Ų estimated) and introduces a potential site for CYP-mediated oxidative metabolism that is absent in the target .

methylation pattern metabolic stability CYP inhibition

Dihydrochloride Salt Form Provides a Crystalline, Easily Weighable Solid vs. Free Base Oil/Low-Melting Solid

The target compound is commercially supplied as a dihydrochloride salt (CAS 1431963-27-7; molecular weight 268.18 g·mol⁻¹; C₉H₁₉Cl₂N₅), while several close analogs—including the C⁵-piperazine regioisomer—are predominantly available only as free bases . Dihydrochloride salts generally exhibit higher aqueous solubility, improved solid-state stability, and greater ease of accurate weighing relative to hygroscopic or low-melting free bases [1].

salt form formulation handling

C⁴-Amine Position Enables Regiospecific Derivatization Not Possible with 3-Amino or 5-Amino Regioisomers

The pyrazole C⁴-amine in the target compound is electronically distinct from the C³- or C⁵-amine found in analogs such as 3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine and 3-amino-5-(4-methylpiperazin-1-yl)-1H-pyrazole . The C⁴ position is flanked by two ring nitrogen atoms (N¹ and N²) rather than being adjacent to the piperazine-substituted carbon, resulting in different nucleophilicity and distinct regiochemical outcomes in amide coupling, reductive amination, or Buchwald–Hartwig reactions [1]. Patent literature describing pyrazole amide derivatives as CDK11 inhibitors explicitly exploits the C⁴-amine vector for hinge-binding interactions, a geometry unattainable with the C³- or C⁵-amine regioisomers [1].

synthetic versatility regioselective coupling library synthesis

Molecular Weight Under 200 Da Preserves Lead-Like Properties vs. Higher-MW Extended Analogs

With a molecular weight of 195.27 Da, the target compound falls well within the 'lead-like' range (MW ≤ 250 Da) as defined by Teague and colleagues, whereas extended analogs such as 1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine (MW 209.29) and more elaborate derivatives like FN-1501 (MW ~557) progressively exceed this threshold [1]. The lower molecular weight of the target compound correlates with higher ligand efficiency metrics when binding potency data become available, and provides more 'room to grow' for property-guided optimization.

lead-likeness fragment-based drug discovery physicochemical properties

High-Value Application Scenarios for 1-Methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazol-4-amine Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis Exploiting the C⁴-Amine Vector

Medicinal chemistry teams designing type I kinase inhibitors that require a C⁴-aminopyrazole hinge-binding motif should select this compound as their core scaffold. The C⁴ primary amine provides the optimal exit vector for constructing amide-linked, urea-linked, or pyrimidine-fused analogs that occupy the adenine pocket and extend toward the solvent-exposed region or selectivity pocket. The C³-piperazine substituent, in turn, can be used to modulate basicity and solubility without interfering with the hinge-binding pharmacophore [1]. This regiospecific geometry cannot be replicated using 3-amino- or 5-amino-pyrazole regioisomers, making procurement of the correct isomer mandatory for SAR reproducibility (see Evidence Item 5, Section 3).

Sigma-1 Receptor Ligand Development Leveraging Direct Piperazine-Pyrazole Connectivity

The direct attachment of 4-methylpiperazine to the pyrazole C³ position, combined with the C⁴-amine as a diversification handle, aligns with the pharmacophore model of sigma-1 receptor ligands, which requires a basic amine flanked by two hydrophobic regions [1]. Unlike the ethyl-spacer analog (1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine), the target's shorter linker reduces conformational freedom (see Evidence Item 1, Section 3), potentially enhancing binding entropy and selectivity over sigma-2. Programs investigating sigma-1-mediated pain, depression, or neuroprotection should use this compound as a starting point for parallel amide library synthesis.

HTE-Compatible Reaction Optimization Using the Dihydrochloride Salt

High-throughput experimentation (HTE) facilities requiring automated solid dispensing for Pd-catalyzed cross-coupling or amide bond formation should procure the dihydrochloride salt (CAS 1431963-27-7) rather than the free base. The crystalline salt form (MW 268.18) eliminates the weighing inaccuracies associated with oils or hygroscopic solids, ensures complete dissolution in aqueous/organic solvent mixtures, and provides a consistent stoichiometric base for reactions that require neutralization of the HCl component (see Evidence Item 4, Section 3). This salt form is a key differentiator from the free-base-only supply of regioisomeric analogs.

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinases or GPCRs

With a molecular weight of 195.27 Da—well within the lead-like cutoff of 250 Da—this compound is suitable as a fragment hit for FBDD screening cascades (see Evidence Item 6, Section 3). Its molecular weight advantage over extended piperazine-pyrazole analogs (MW 209–557 Da) translates into higher ligand efficiency (LE) for any given binding affinity. Moreover, the C⁴-amine handle enables rapid fragment elaboration via amide coupling or reductive amination without requiring protecting-group manipulation, facilitating structure-guided fragment growth. Procurement teams supporting FBDD should prioritize this compound over higher-MW analogs when building 96-well fragment screening sets.

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